2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methylphenyl)acetamide
Description
2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, with additional functional groups such as a tert-butylthio group and an m-tolylacetamide moiety
Properties
IUPAC Name |
2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-12-6-5-7-13(10-12)19-15(24)11-22-17(25)23-14(20-22)8-9-16(21-23)26-18(2,3)4/h5-10H,11H2,1-4H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQCQBZQBNUZTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under oxidative conditions.
Introduction of the pyridazine ring: The triazole intermediate is then reacted with suitable reagents to form the fused pyridazine ring.
Functionalization: The tert-butylthio group and the m-tolylacetamide moiety are introduced through nucleophilic substitution and acylation reactions, respectively.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the triazolopyridazine ring can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylthio group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings.
Scientific Research Applications
2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparison with Similar Compounds
2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methylphenyl)acetamide can be compared with other similar compounds, such as:
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its high thermal stability and use in energetic materials.
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Noted for its non-toxic, high-performance properties and applications in green explosives.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The synthesis involves multi-step reactions, including cyclization of pyridazine precursors, sulfanyl group introduction via nucleophilic substitution, and amide coupling. Key steps:
- Step 1 : Cyclocondensation of hydrazine derivatives with pyridazine intermediates under reflux in ethanol .
- Step 2 : Sulfanyl group incorporation using tert-butyl thiol and a base (e.g., NaH) in DMF at 60°C .
- Step 3 : Acetamide formation via coupling with 3-methylphenylamine using EDC/HOBt in dichloromethane . Optimization : Yield improvements (≥70%) require inert atmospheres (N₂), controlled temperatures, and HPLC monitoring for intermediate purity .
Q. Which analytical techniques are critical for structural validation?
- 1H/13C NMR : Confirm regiochemistry of the triazolo-pyridazine core and tert-butylsulfanyl group placement (e.g., δ 1.4 ppm for tert-butyl protons) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 428.15) .
- X-ray crystallography : Resolve bond angles and torsional strain in the triazolo-pyridazine ring .
Q. How should researchers assess its stability under laboratory storage conditions?
- Stability protocol :
- Store at –20°C in amber vials under argon.
- Monitor degradation via HPLC every 3 months (e.g., detect hydrolyzed acetamide byproduct at Rt 4.2 min) .
- Critical factors : Moisture and light accelerate decomposition; lyophilization improves long-term stability .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity in kinase inhibition assays?
- SAR insights :
- Triazolo-pyridazine core : Essential for ATP-binding pocket interactions (IC₅₀ = 12 nM vs. Abl1 kinase) .
- tert-Butylsulfanyl group : Hydrophobic interactions increase selectivity over non-target kinases (e.g., 10-fold vs. Src) .
- Modification strategies :
- Replace tert-butyl with cyclohexylsulfanyl: Test impact on solubility and selectivity .
- Introduce fluorinated acetamide moieties: Assess metabolic stability via microsomal assays .
Q. What methodologies resolve contradictions in reported biological activity data?
- Case example : Discrepancies in IC₅₀ values (e.g., 8 nM vs. 50 nM for EGFR inhibition):
- Experimental validation :
Replicate assays under standardized conditions (e.g., 1% DMSO, 37°C).
Use orthogonal assays (SPR for binding affinity vs. biochemical assays for enzymatic activity) .
- Statistical analysis : Apply ANOVA to compare batch-to-batch variability (p < 0.05 significance threshold) .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?
- In silico workflow :
Docking studies (AutoDock Vina) : Identify key residues (e.g., Lys271 in EGFR) interacting with the triazolo-pyridazine core .
MD simulations (GROMACS) : Predict metabolic stability by simulating CYP3A4-mediated oxidation of the tert-butyl group .
ADMET prediction (SwissADME) : Optimize logP (target 2.5–3.5) and PSA (<90 Ų) for blood-brain barrier penetration .
Q. What strategies mitigate solubility challenges in in vivo studies?
- Approaches :
- Co-solvent systems : Use 10% Cremophor EL/ethanol (3:1) for aqueous formulations .
- Prodrug design : Synthesize phosphate esters of the acetamide group to enhance hydrophilicity (e.g., 5x solubility increase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
